molecular formula C11H18O4 B6274567 1,9-dimethyl (2E)-non-2-enedioate CAS No. 13877-42-4

1,9-dimethyl (2E)-non-2-enedioate

Cat. No.: B6274567
CAS No.: 13877-42-4
M. Wt: 214.3
InChI Key:
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Description

1,9-dimethyl (2E)-non-2-enedioate is an organic compound with the molecular formula C11H18O4. It is an ester derived from non-2-enedioic acid and methanol. This compound is characterized by its unique structure, which includes a double bond in the second position and two methyl ester groups at the first and ninth positions. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-dimethyl (2E)-non-2-enedioate can be synthesized through the esterification of non-2-enedioic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

1,9-dimethyl (2E)-non-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

1,9-dimethyl (2E)-non-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,9-dimethyl (2E)-non-2-enedioate involves its interaction with various molecular targets, depending on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl nonanedioate: Similar ester structure but lacks the double bond.

    Dimethyl azelate: Another ester with a similar carbon chain length but different functional groups.

    Dimethyl maleate: Contains a similar ester group but with a different carbon skeleton.

Uniqueness

1,9-dimethyl (2E)-non-2-enedioate is unique due to its specific structure, which includes a double bond and two ester groups at distinct positions

Properties

CAS No.

13877-42-4

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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